molecular formula C13H13NO2 B1407944 4-(4-Amino-2-methyl-phenoxy)-phenol CAS No. 1450906-16-7

4-(4-Amino-2-methyl-phenoxy)-phenol

Cat. No.: B1407944
CAS No.: 1450906-16-7
M. Wt: 215.25 g/mol
InChI Key: PEKZMGRDWXNMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Amino-2-methyl-phenoxy)-phenol is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(4-Amino-2-methyl-phenoxy)-phenol, also known by its CAS number 1450906-16-7, is a phenolic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may exert effects through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antioxidant Activity : Studies suggest that it possesses antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Antimicrobial Properties : Preliminary data show potential antimicrobial activity against various pathogens.

Case Studies

  • Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radicals, suggesting strong antioxidant potential.
  • Anti-inflammatory Mechanisms : In vitro studies demonstrated that the compound could downregulate the expression of COX-2 and iNOS in macrophages, leading to decreased production of inflammatory mediators.
  • Microbial Inhibition : A series of tests against gram-positive and gram-negative bacteria showed that this compound inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key properties:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighYesYes
4-Hydroxybenzoic AcidModerateYesNo
2-MethoxyphenolLowNoModerate

Properties

IUPAC Name

4-(4-amino-2-methylphenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-8-10(14)2-7-13(9)16-12-5-3-11(15)4-6-12/h2-8,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKZMGRDWXNMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Amino-2-methyl-phenoxy)-phenol
Reactant of Route 2
Reactant of Route 2
4-(4-Amino-2-methyl-phenoxy)-phenol
Reactant of Route 3
Reactant of Route 3
4-(4-Amino-2-methyl-phenoxy)-phenol
Reactant of Route 4
Reactant of Route 4
4-(4-Amino-2-methyl-phenoxy)-phenol
Reactant of Route 5
Reactant of Route 5
4-(4-Amino-2-methyl-phenoxy)-phenol
Reactant of Route 6
Reactant of Route 6
4-(4-Amino-2-methyl-phenoxy)-phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.